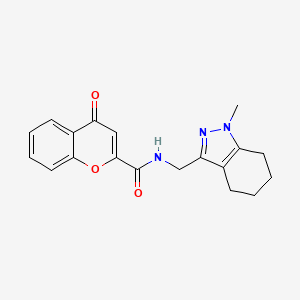
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C19H19N3O3 and its molecular weight is 337.379. The purity is usually 95%.
BenchChem offers high-quality N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemosensor Development
Research indicates the development of highly sensitive and selective chemosensors based on coumarin fluorophores, demonstrating the compound's utility in detecting ions like Cu2+ and H2PO4−. This application is critical for environmental monitoring and analytical chemistry, providing a method to detect trace amounts of specific ions with high specificity and sensitivity (Meng et al., 2018).
Biophysical Studies and Drug Design
The synthesis and biophysical study of novel triazole-based coumarin compounds, exploring their interactions with proteins such as bovine serum albumin and human serum albumin, highlight the compound's potential in drug design and development. Such studies provide insights into the binding mechanisms and interactions at the molecular level, essential for designing more effective and targeted therapeutic agents (Paul et al., 2019).
Polymer Science
Research on the synthesis and properties of novel poly(coumarin-amide)s, incorporating photosensitive coumarin groups into polymer chains, demonstrates applications in materials science. These polymers exhibit interesting properties such as high thermal stability and unique optical characteristics, making them potential candidates for advanced materials in electronics, optics, and environmental sensing (Nechifor, 2009).
Alzheimer's Disease Research
Compounds derived from chromenones linked to triazole rings have been evaluated for their anti-ChE activity, showing promise in Alzheimer's disease research. Specifically, some compounds have demonstrated significant neuroprotective effects and anti-acetylcholinesterase activity, offering potential pathways for developing new therapeutic approaches to treat neurodegenerative diseases (Saeedi et al., 2017).
Antioxidant and Antibacterial Agents
The one-pot synthesis of indolyl-chromene-carboxamides showcases their application as antioxidant and antibacterial agents. These compounds' ability to inhibit bacterial growth and oxidative stress further emphasizes the compound's utility in pharmaceuticals and as potential candidates for drug development (Subbareddy & Sumathi, 2017).
Antimicrobial Activity
A variety of synthesized compounds based on the 2-oxo-2H-chromene-3-carboxamide framework have shown significant antibacterial and antifungal activities. This demonstrates the compound's potential in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance and the need for novel antimicrobial compounds (Raval et al., 2012).
Eigenschaften
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-22-15-8-4-2-6-12(15)14(21-22)11-20-19(24)18-10-16(23)13-7-3-5-9-17(13)25-18/h3,5,7,9-10H,2,4,6,8,11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJYTHJZGLEXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(thiophen-3-yl)methanone](/img/structure/B2656677.png)


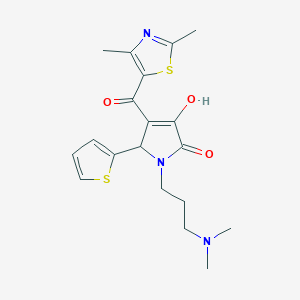
![3-[2-(2-chloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide](/img/structure/B2656686.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2656687.png)
![5-Chloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]pyrimidin-2-amine](/img/structure/B2656688.png)
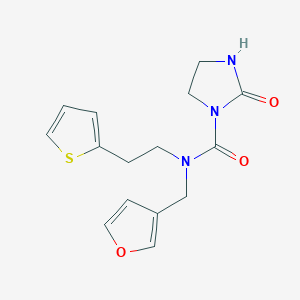
sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2656691.png)
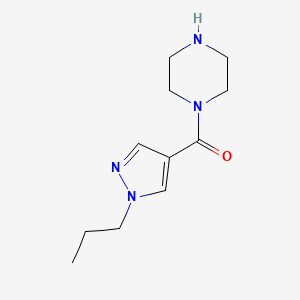
![3-[3-(1-Methylimidazol-2-yl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2656693.png)
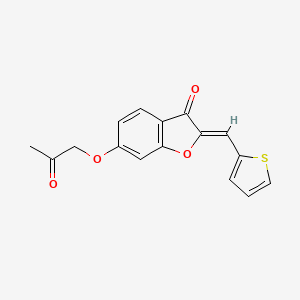
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2656697.png)
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)